7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Mechanism of Action
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution. Metabolism can alter the compound’s structure and function, and excretion determines the rate at which the compound is removed from the body .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its target .
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O3S with a molecular weight of approximately 454.55 g/mol. The structure includes a purine core, a benzo[d]oxazole moiety, and various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26N4O3S |
Molecular Weight | 454.55 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways related to cell growth and survival.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer).
- Findings : Compounds structurally similar to the target compound demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating moderate to high potency in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Strains Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Results : The minimal inhibitory concentrations (MICs) for the tested strains were found to be between 50 µg/mL and 100 µg/mL, suggesting moderate antibacterial activity .
Study 1: Anticancer Activity
A study published in 2021 investigated a series of benzoxazole derivatives for their anticancer properties. The results showed that compounds with similar structural features to our target compound effectively induced apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of benzoxazole derivatives against Bacillus subtilis and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, with the most effective compounds displaying MIC values lower than those of standard antibiotics .
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-27(14-15-8-4-3-5-9-15)21-25-19-18(20(30)26-22(31)28(19)2)29(21)12-13-33-23-24-16-10-6-7-11-17(16)32-23/h3-11H,12-14H2,1-2H3,(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFMSJDNYVCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.